Methyl 8,11,14-eicosatrienoate
Description
Structure
2D Structure
Properties
CAS No. |
17364-32-8 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
QHATYOWJCAQINT-SPOHZTNBSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Synonyms |
8,11,14-Icosatrienoic acid methyl ester |
Origin of Product |
United States |
Nomenclature and Structural Characterization of Methyl 8,11,14 Eicosatrienoate
Involvement in Alpha-Linolenic Acid and Linoleic Acid Metabolism
Linoleic acid (LA), an essential omega-6 fatty acid, is the starting point for the synthesis of DGLA. smpdb.canews-medical.net The metabolic pathway proceeds from LA to GLA and then to DGLA. smpdb.ca This pathway shares enzymes with the metabolism of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. researchgate.net Both LA and ALA are metabolized by the same desaturase and elongase enzymes, leading to competition between the omega-6 and omega-3 pathways. researchgate.net
Interconversion Pathways with Arachidonic Acid
DGLA sits (B43327) at a critical juncture where it can be further metabolized to arachidonic acid (AA) by the enzyme delta-5-desaturase. smpdb.cacaymanchem.com Arachidonic acid is a precursor to a different series of eicosanoids, many of which are pro-inflammatory. wikipedia.orgnews-medical.net However, the conversion of DGLA to AA is considered to be relatively limited. nih.gov
DGLA can also compete with arachidonic acid for the same metabolic enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). wikipedia.org This competition can influence the balance of eicosanoids produced from each fatty acid.
Intracellular Trafficking and Subcellular Compartmentalization
The metabolism of fatty acids, including the precursors of methyl 8,11,14-eicosatrienoate, is a highly organized process that occurs in specific subcellular compartments.
Following dietary intake, lipids are transported through the bloodstream and delivered to various tissues. researchgate.net Inside the cells, fatty acids are directed to different organelles for specific metabolic processes. nih.gov For instance, fatty acid synthesis primarily occurs in the cytoplasm, while beta-oxidation (the breakdown of fatty acids) takes place in the mitochondria and peroxisomes. nih.govwikipedia.org
The movement of fatty acids and their metabolites across cellular membranes and between organelles is facilitated by specific transporter proteins. nih.gov The release of DGLA from membrane phospholipids (B1166683) for eicosanoid synthesis is initiated by the activation of phospholipase A2 enzymes, which translocate to the membrane to access their substrate. mhmedical.comescholarship.org This compartmentalization ensures the efficient and regulated synthesis and breakdown of these important molecules. nih.gov
Biological Roles and Molecular Mechanisms of Methyl 8,11,14 Eicosatrienoate
Modulation of Eicosanoid Biosynthesis and Signaling Cascades
Methyl 8,11,14-eicosatrienoate, through its conversion to DGLA, directly influences the complex network of eicosanoid signaling. Eicosanoids are lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation and immunity. The balance between different types of eicosanoids is crucial for maintaining cellular homeostasis.
Inhibition of Pro-inflammatory Eicosanoid Production
A primary mechanism by which DGLA, the active form of this compound, modulates inflammation is through its competition with arachidonic acid (AA). nih.gov In the membranes of immune cells, DGLA can displace AA from phospholipid stores. nih.gov This is critical because AA is the precursor to a wide range of potent pro-inflammatory eicosanoids, including the 2-series prostaglandins (B1171923) and 4-series leukotrienes.
By reducing the available pool of AA, DGLA limits the substrate for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby decreasing the production of these pro-inflammatory mediators. nih.govscience.gov Furthermore, DGLA itself is a substrate for these enzymes, leading to the production of eicosanoids with distinctly different, often anti-inflammatory or less inflammatory, properties. wikipedia.orgmdpi.com For instance, the 15-lipoxygenase (15-LOX) pathway converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), a metabolite known to possess anti-inflammatory properties. mdpi.com
Influence on Prostaglandin (B15479496) E2 Levels
DGLA directly impacts the levels of specific prostaglandins, most notably Prostaglandin E2 (PGE2), a principal mediator of inflammation derived from AA. The metabolism of DGLA by COX enzymes leads to the synthesis of 1-series prostaglandins, particularly Prostaglandin E1 (PGE1). medchemexpress.commedchemexpress.comdcchemicals.com PGE1 often exhibits anti-inflammatory effects, including vasodilation and inhibition of platelet aggregation, which can counteract the pro-inflammatory actions of PGE2. mdpi.com
The modulatory effect is twofold: DGLA competitively inhibits the conversion of AA to PGE2 and simultaneously shunts the metabolic pathway towards the production of the anti-inflammatory PGE1. science.govmdpi.com This shift in the balance from pro-inflammatory 2-series prostaglandins to anti-inflammatory 1-series prostaglandins is a key aspect of its biological function. Research on structurally similar fatty acids has shown a dramatic reduction in PGE2 levels in cultured keratinocytes upon administration, underscoring the potential of these molecules to control inflammatory mediators. nih.govpsu.edu
| Metabolite Precursor | Key Enzyme | Resulting Eicosanoid | Primary Function |
| Dihomo-γ-linolenic acid (DGLA) | Cyclooxygenase (COX) | Prostaglandin E1 (PGE1) | Anti-inflammatory, Vasodilation |
| Dihomo-γ-linolenic acid (DGLA) | 15-Lipoxygenase (15-LOX) | 15-HETrE | Anti-inflammatory |
| Arachidonic Acid (AA) | Cyclooxygenase (COX) | Prostaglandin E2 (PGE2) | Pro-inflammatory, Pain, Fever |
This table summarizes the differential metabolic pathways of DGLA compared to the pro-inflammatory pathway of Arachidonic Acid.
Cellular and Subcellular Interactions
The influence of this compound extends to the fundamental structure and function of cellular membranes, beginning with its incorporation into membrane lipids.
Incorporation into Phospholipid Pools
Following its cellular uptake and hydrolysis to its free acid form (DGLA), the fatty acid is readily esterified into cellular membrane phospholipids (B1166683). nih.gov Studies on human umbilical vein endothelial cells have demonstrated that 8,11,14-eicosatrienoate exhibits high-affinity incorporation into the total phospholipid fraction. nih.gov This process is selective, with a clear preference for certain phospholipid classes over others. nih.gov
The observed hierarchy of incorporation for eicosanoid precursor fatty acids is as follows:
Phosphatidylcholine (PC) > Phosphatidylethanolamine (PE) > Phosphatidylinositol (PI) > Phosphatidylserine (PS) nih.gov
This preferential acylation means that the introduction of this compound can significantly alter the fatty acid composition of specific membrane phospholipid pools, which is the first step in its ability to modulate cellular signaling. nih.govnih.gov
Impact on Cellular Membrane Properties and Functions
The integration of polyunsaturated fatty acids like DGLA into the phospholipid bilayer has direct biophysical consequences for the cell membrane. The presence of multiple double bonds in the acyl chain increases the fluidity of the membrane. mdpi.com This alteration in fluidity can, in turn, affect the function of integral membrane proteins, such as receptors, channels, and enzymes, whose activities are often sensitive to their lipid environment.
Changes in the fatty acid profile of membranes are recognized as important factors in cellular physiology and are implicated in the pathophysiology of various conditions. mdpi.com The presence of DGLA within the membrane not only alters its physical properties but also strategically positions it for release by phospholipase enzymes, making it available for eicosanoid synthesis or for acting as a signaling molecule itself. core.ac.uk
Role in Inflammatory Processes and Immune Cell Modulation
The culmination of this compound's molecular actions results in a significant modulation of immune cell function and the broader inflammatory response. Its parent acid, DGLA, has been shown to attenuate several key processes associated with chronic inflammation, such as in atherosclerosis. nih.gov
In studies using human immune cells, DGLA demonstrated a pronounced ability to modulate cytokine production. It has been shown to inhibit the production of the potent pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by human peripheral blood mononuclear cells. nih.gov This inhibitory action on a key inflammatory cytokine appears to occur independently of COX enzyme activity, suggesting an alternative signaling mechanism. nih.gov Further research has confirmed that DGLA can attenuate the expression of various pro-inflammatory genes in macrophages, including Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov
The compound also affects the physical behavior of immune cells by inhibiting chemokine-driven monocytic migration and reducing the formation of macrophage foam cells, which are critical events in the development of atherosclerotic plaques. nih.gov These multifaceted actions on immune cells underscore the integral role of this compound and its active form, DGLA, as a modulator of inflammatory and immune responses. science.govmdpi.com
| Cellular Process | Effect of DGLA Administration |
| Cytokine Production | Decreased TNF-α, IL-6, MCP-1, ICAM-1 nih.govscience.govnih.gov |
| Immune Cell Migration | Attenuated chemokine-driven monocytic migration nih.gov |
| Macrophage Function | Reduced foam cell formation nih.gov |
| Endothelial Cell Function | Attenuated proliferation nih.gov |
This table outlines the observed effects of Dihomo-γ-linolenic acid (DGLA) on various cellular processes central to inflammation.
Macrophage Response Modulation
This compound, also known as Dihomo-γ-linolenic acid (DGLA) methyl ester, is an n-6 polyunsaturated fatty acid that can influence the response of macrophages, key immune cells involved in inflammation. medchemexpress.comresearchgate.net DGLA, the parent compound of this compound, is metabolized to various bioactive molecules that can modulate inflammatory pathways. mdpi.comjst.go.jp
One of the key mechanisms is its conversion to 1-series prostaglandins, such as prostaglandin E1 (PGE1), via the cyclooxygenase (COX) pathway. medchemexpress.commdpi.com PGE1 is known to have anti-inflammatory effects. jst.go.jp Additionally, DGLA can be metabolized by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE), a compound with anti-inflammatory and anti-proliferative properties. mdpi.comjst.go.jp 15-HETrE can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid. mdpi.com
Studies have shown that eicosadienoic acid (EDA), a related fatty acid, can modulate the metabolism of polyunsaturated fatty acids in macrophages and alter their response to inflammatory stimuli. researchgate.net EDA can be metabolized to DGLA and subsequently influence the production of inflammatory mediators. researchgate.net Research indicates that EDA can decrease the production of nitric oxide (NO), a pro-inflammatory molecule, in macrophages. researchgate.net
Modulation of Leukocyte Integrin Expression (via related eicosanoids)
While direct studies on this compound's effect on leukocyte integrin expression are limited, the broader class of eicosanoids, to which its metabolites belong, is known to modulate the expression of these crucial adhesion molecules. Leukocyte integrins, such as Mac-1 (CD11b/CD18), are essential for the adhesion of leukocytes to the endothelium and their subsequent migration to sites of inflammation. ahajournals.orgahajournals.org
Research has shown that certain eicosanoids can influence integrin expression. For instance, DioxolaneA3-phosphatidylethanolamines (DXA3-PEs), eicosanoids generated by activated platelets, can activate neutrophil Mac-1 expression. nih.gov Conversely, other lipid mediators, like nitrolinoleate, have been shown to inhibit fMLP-induced CD11b expression on neutrophils, suggesting a modulatory role for lipid-derived molecules in leukocyte activation. ahajournals.org
The interaction between eicosanoid pathways and integrin signaling is a complex area of research. For example, the enzyme 12-lipoxygenase (12-LOX), which metabolizes arachidonic acid, has been shown to interact with the β4 integrin subunit, suggesting a direct link between eicosanoid production and integrin function. nih.gov Given that DGLA competes with arachidonic acid for the same enzymes, its metabolism can indirectly affect the production of arachidonic acid-derived eicosanoids that modulate integrin expression.
Metabolomic Biomarker Potential in Research Studies
Association with Altered Metabolic Pathways in Type 2 Diabetes Mellitus
Metabolomic studies have identified this compound as a potential biomarker in the context of Type 2 Diabetes Mellitus (T2DM). nih.govnih.govacs.org Research investigating the serum metabolic profiles of T2DM patients has revealed associations between this compound and various metabolic pathways that are altered in the disease state. nih.govacs.org
Specifically, alterations in the levels of this compound, along with other metabolites, have been linked to changes in the tricarboxylic acid (TCA) cycle, ketone body metabolism, and lipid oxidation in T2DM patients undergoing treatment. nih.govacs.org These findings suggest that the metabolism of fatty acids like DGLA is perturbed in T2DM and can be influenced by therapeutic interventions.
A study on patients treated with gliclazide (B1671584), a sulfonylurea medication, found that baseline metabolic profiles, including levels of this compound, could indicate which patients are more likely to respond to the treatment. nih.govacs.org This suggests a link between the metabolic state reflected by this fatty acid ester and the underlying pathophysiology of T2DM.
Predictive Biomarker Panels in Metabolic Conditions
The potential of this compound as a biomarker extends to its inclusion in predictive panels for metabolic conditions. nih.govnih.govacs.org A study on T2DM patients demonstrated that a biomarker panel consisting of HbA1c, 5,8,11,14,17-eicosapentaenoic acid, this compound, and methyl hexadecanoate (B85987) showed a high predictive ability for the suitability of gliclazide treatment. nih.govnih.govacs.org
Such biomarker panels are valuable for personalized medicine, helping to identify which patients are most likely to benefit from a specific therapy. nih.gov The inclusion of this compound in these panels highlights its significance in reflecting the metabolic dysregulation characteristic of conditions like T2DM. nih.govnih.gov The use of metabolomics to identify such predictive biomarkers is a growing area of research with the potential to improve the management of complex diseases. nih.govnih.gov
General Biological Activities in In Vitro and Animal Research Models
In addition to its specific roles in macrophage and leukocyte function, this compound and its parent compound, DGLA, have demonstrated a range of biological activities in various research models.
Anti-inflammatory and Anti-proliferative Activity: DGLA and its metabolites have well-documented anti-inflammatory and anti-proliferative effects. medchemexpress.commdpi.com As mentioned earlier, the conversion of DGLA to PGE1 and 15-HETrE contributes to these activities. medchemexpress.commdpi.comjst.go.jp These compounds can suppress chronic inflammation and inhibit the proliferation of certain cell types, such as smooth muscle cells, which is relevant to conditions like atherosclerosis. jst.go.jp
Anxiolytic Activity: Some studies have suggested a potential role for compounds found in certain plant extracts, which include this compound, in modulating anxiety-like behaviors. For instance, a study on the methanolic extract of Shirakiopsis indica fruit, which was found to contain Methyl 5,11,14-eicosatrienoate (an isomer of the subject compound), demonstrated significant anxiolytic effects in mice. mdpi.comresearchgate.net Another study on Cocculus laurifolius, which also contains this compound, mentions its traditional use and research into its anti-anxiety effects. cabidigitallibrary.org Furthermore, research on other compounds has shown that inhibiting inflammatory responses in the brain can have anxiolytic effects, suggesting a potential mechanism for lipid-derived anti-inflammatory molecules. nih.gov
Below is a data table summarizing some of the reported biological activities:
| Biological Activity | Research Model | Key Findings |
| Anti-inflammatory | In vitro (macrophages) | DGLA is metabolized to anti-inflammatory eicosanoids like PGE1. medchemexpress.commdpi.com |
| Anti-proliferative | In vitro/Animal models | DGLA and its metabolites inhibit smooth muscle cell proliferation. jst.go.jp |
| Anxiolytic | Animal models (mice) | Extracts containing related eicosatrienoates showed significant anxiolytic effects. mdpi.comresearchgate.net |
Advanced Analytical Methodologies for Methyl 8,11,14 Eicosatrienoate Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of FAME analysis, enabling the separation of individual compounds from intricate matrices. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like FAMEs. spectra-analysis.com It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
To enhance volatility and improve chromatographic behavior for GC analysis, fatty acids are converted into their corresponding methyl esters. spectra-analysis.comgcms.cz This process, known as derivatization, is a critical sample preparation step.
Esterification: This is the most common method, where fatty acids react with an alcohol (typically methanol) in the presence of a catalyst to form FAMEs. sigmaaldrich.comgcms.cz Boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol (B129727) are widely used catalysts. sigmaaldrich.comrestek.com The reaction is generally performed at mild temperatures (around 60°C) for a short duration. sigmaaldrich.comrestek.com The use of high-quality, low-moisture reagents is crucial as water can impede the esterification reaction. sigmaaldrich.com
Silylation: An alternative strategy involves silylation, which converts acidic protons into trimethylsilyl (B98337) (TMS) esters. restek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.comresearchgate.net This method is also effective for derivatizing other functional groups like hydroxyls and amines. restek.com
| Reagent | Target Functional Group | Derivative Formed | Typical Reaction Conditions |
|---|---|---|---|
| Boron Trifluoride (BF₃) in Methanol | Carboxylic Acid | Methyl Ester (FAME) | 60°C for ~60 minutes restek.com |
| Boron Trichloride (BCl₃) in Methanol | Carboxylic Acid | Methyl Ester (FAME) | 60°C for 5-10 minutes sigmaaldrich.com |
| BSTFA + 1% TMCS | Carboxylic Acid, Hydroxyl, Amine | Trimethylsilyl (TMS) Ester/Ether | 60°C for ~60 minutes restek.com |
The choice of GC column is paramount for separating complex mixtures of FAMEs, especially for resolving positional and geometric (cis/trans) isomers. sigmaaldrich.com The stationary phase within the column dictates the separation mechanism.
Carbowax-type (Polyethylene Glycol) Phases: These are highly polar stationary phases and are standard for the analysis of saturated and unsaturated FAMEs. gcms.czrestek.comgreyhoundchrom.com They effectively separate FAMEs based on chain length and degree of unsaturation. restek.compsu.edu However, resolving certain critical pairs, such as some C20 isomers, can be challenging and may require long analysis times. restek.compsu.edu
Biscyanopropyl Phases: For the specific challenge of resolving cis and trans isomers, highly polar biscyanopropyl stationary phases are the columns of choice. restek.comnih.gov An important characteristic of these columns is that trans isomers typically elute before their cis counterparts, which is the opposite of the elution order on Carbowax-type phases. gcms.czrestek.com Columns like the Rt-2560 are well-suited for analyzing partially hydrogenated fats and oils containing numerous C18:1 cis/trans isomers. restek.com
Ionic Liquid (IL) Phases: Ionic liquids represent a newer class of GC stationary phases with unique selectivity and high thermal stability. rsc.orgmdpi.com They are particularly adept at separating geometric and positional isomers of unsaturated fatty acids. rsc.orgresearchgate.net The dipolar nature of IL phases allows them to polarize unsaturated FAMEs, facilitating the distinction between isomers. researchgate.net Extremely polar IL columns, such as SLB-IL111, have demonstrated superior performance in achieving baseline separation of linoleic acid geometric isomers. mdpi.com
| Phase Type | Polarity | Primary Application | Key Separation Principle | Example |
|---|---|---|---|---|
| Carbowax-type (PEG) | High | General FAME analysis, separation by saturation gcms.czrestek.com | Polarity, boiling point | FAMEWAX, Rtx-Wax restek.com |
| Biscyanopropyl | Very High | Cis/trans isomer separation sigmaaldrich.comrestek.comnih.gov | Dipole-dipole interactions, molecular geometry | Rt-2560, CP-Sil 88 restek.comphenomenex.com |
| Ionic Liquid (IL) | Extremely High | Complex isomer separations (geometric and positional) rsc.orgmdpi.com | Multiple interactions (dipolar, hydrogen bonding) | SLB-IL111 mdpi.com |
The mass spectrometer detector provides structural information and enables quantification. Different ionization and analysis modes offer complementary data.
Electron Ionization (EI): EI is a hard ionization technique that generates extensive fragmentation of the analyte molecule. jeol.com While this can sometimes lead to the absence of a clear molecular ion for highly unsaturated FAMEs, the resulting fragmentation pattern is highly reproducible and serves as a fingerprint for library matching and identification. jeol.comacs.org Characteristic fragment ions, such as m/z 74 for monoenoic FAMEs and the sum of m/z 79 and 81 for polyenoic FAMEs, can be used in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. acs.orgnih.gov
Chemical Ionization (CI): CI is a softer ionization technique that typically produces a prominent pseudomolecular ion ([M+H]⁺), which helps to confirm the molecular weight of the FAME. nih.gov This is particularly useful when the molecular ion is absent in the EI spectrum. jeol.com Furthermore, specialized CI techniques, such as those using acetonitrile (B52724) as a reagent gas, can generate adducts (e.g., [M+54]⁺). shimadzu.comnih.govaocs.org Tandem mass spectrometry (MS/MS) of these adducts yields diagnostic fragment ions that allow for the unambiguous localization of double bonds within the fatty acid chain, a task that is difficult with EI alone. shimadzu.comnih.gov
Quadrupole Time-of-Flight (QTOF): QTOF mass spectrometers provide high-resolution and accurate mass measurements. lcms.czspectroscopyonline.com This capability allows for the determination of the elemental composition of both the molecular ion and its fragments, significantly increasing confidence in compound identification. jeol.com The combination of LC or GC with QTOF-MS is a powerful tool for non-targeted lipidomics, enabling the simultaneous detection and identification of a wide array of lipid species in complex biological samples. spectroscopyonline.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
While GC-MS is ideal for FAMEs, LC-MS is better suited for analyzing less volatile or thermally labile molecules, such as the parent free fatty acids. nih.govmdpi.com LC-MS methods are crucial for studying fatty acid metabolism and profiling eicosanoids, which include metabolites of 8,11,14-eicosatrienoic acid. nih.gov
One advanced LC-MS strategy involves stable isotopic labeling. nih.govjove.com In this approach, free fatty acids in a sample are chemically tagged with a reagent that contains stable isotopes (e.g., deuterium). nih.gov A corresponding non-labeled version of the reagent is used to tag a standard mixture. By comparing the signal intensities of the labeled and non-labeled pairs in the mass spectrometer, precise quantification of the fatty acids in the original sample can be achieved. nih.gov This technique enhances sensitivity and selectivity, allowing for the detection and quantification of hundreds of free fatty acids in complex biological matrices like brain tissue. nih.gov Recent developments have combined stable-isotope tagging with other MS techniques to resolve and quantify isomeric unsaturated free fatty acids. cdu.edu.au
Spectroscopic Characterization Techniques
Beyond mass spectrometry, other spectroscopic techniques are employed to confirm the structure of fatty acid esters.
Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for the characterization of FAMEs. spectra-analysis.com It provides information about the functional groups present in the molecule. The most prominent absorption for FAMEs is the carbonyl (C=O) stretch of the ester group, which appears around 1740-1745 cm⁻¹. spectra-analysis.comspecac.comazom.com The presence of unsaturation is indicated by an olefinic C-H stretching peak just above 3000 cm⁻¹. spectra-analysis.com FTIR is particularly useful for distinguishing between cis and trans isomers, as trans double bonds exhibit a distinct absorption band in the 955-970 cm⁻¹ region, which is absent for cis isomers. spectra-analysis.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C-H (Olefinic) | Stretching | >3000 spectra-analysis.com | Indicates C=C double bonds (unsaturation) |
| C=O (Ester) | Stretching | ~1745 specac.comazom.com | Confirms ester functional group |
| C=C (trans) | Out-of-plane bend | 955 - 970 spectra-analysis.com | Specific marker for trans isomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of fatty acid methyl esters (FAMEs) like Methyl 8,11,14-eicosatrienoate. kemdikbud.go.id ¹H NMR and two-dimensional correlation spectroscopy (COSY) are particularly powerful for confirming the molecule's precise structure.
¹H NMR Spectroscopy provides detailed information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum is characterized by several distinct signals. The olefinic protons (=CH) of the three double bonds typically appear in the downfield region around 5.3-5.4 ppm. The protons of the methyl ester group (-OCH₃) resonate at approximately 3.67 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) are found around 2.3 ppm. The bis-allylic protons (-CH=CH-CH₂ -CH=CH-), which are highly characteristic for polyunsaturated fatty acids (PUFAs), produce a signal near 2.8 ppm. The terminal methyl group (-CH₃) protons appear in the most upfield region, typically around 0.89 ppm.
Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton couplings within a molecule. In the context of this compound, a COSY spectrum would show cross-peaks connecting coupled protons, thereby confirming the sequence of the carbon chain. For instance, it would demonstrate correlations between the olefinic protons and the adjacent allylic methylene protons, as well as between the bis-allylic protons and the olefinic protons of the two flanking double bonds. This allows for the unambiguous assignment of the double bond positions at carbons 8, 11, and 14. nih.gov
Below is a table summarizing the typical ¹H NMR chemical shifts for the key protons in this compound.
| Proton Group | Typical Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Terminal Methyl (ω-CH₃) | ~0.89 | Triplet signal from the methyl group at the end of the fatty acid chain. |
| Saturated Methylene ((CH₂)n) | ~1.2-1.4 | Complex multiplet from the non-allylic methylene groups in the chain. |
| Allylic Methylene | ~2.05 | Protons on carbons adjacent to a double bond (e.g., C-7, C-10, C-13, C-16). |
| α-Methylene (-CH₂-COOCH₃) | ~2.3 | Triplet signal from the methylene group adjacent to the ester carbonyl. |
| Bis-allylic Methylene (-CH=CH-CH₂-CH=CH-) | ~2.8 | Multiplet from protons on carbons positioned between two double bonds (C-10, C-13). |
| Methyl Ester (-OCH₃) | ~3.67 | Singlet signal from the methyl group of the ester functionality. |
| Olefinic (-CH=CH-) | ~5.3-5.4 | Complex multiplet from the protons on the double-bonded carbons. |
Method Validation and Quantitative Analysis
Accurate quantification of this compound in various matrices, such as biological tissues or oils, requires robust and validated analytical methods, most commonly gas chromatography-mass spectrometry (GC-MS). mdpi.com Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. acs.org Key parameters evaluated include linearity, recovery, limits of quantification (LOQ), repeatability, and stability. acs.orgupce.cz
Assessment of Linearity, Recovery, and Limits of Quantification (LOQ)
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For the quantification of FAMEs, calibration curves are generated by analyzing standard solutions at multiple concentrations. A high coefficient of determination (r²) value, typically greater than 0.99, indicates excellent linearity. mdpi.commdpi.com
Recovery assesses the efficiency of the entire analytical procedure, including extraction and derivatization steps. It is determined by analyzing a sample matrix that has been spiked with a known amount of the analyte. Acceptable recovery values, often in the range of 80-120%, indicate that a significant portion of the analyte is successfully measured and that the matrix does not unduly interfere with the analysis. mdpi.combiorxiv.org
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com A low LOQ is crucial for analyzing samples where this compound may be present in trace amounts.
A study profiling fatty acids in suet oil specifically validated a GC-MS method for this compound, providing the following data. mdpi.com
| Analyte | Linearity (r²) | Recovery (%) | LOQ (µg/L) |
|---|---|---|---|
| This compound | >0.999 | 82.1 - 98.7 | 1.25 - 5.95 |
Data sourced from a GC-MS method validation for fatty acid methyl esters in suet oil. mdpi.com
Evaluation of Repeatability and Stability
Repeatability , also known as intra-assay precision, measures the variation in results when the same sample is analyzed multiple times under the same conditions (e.g., same operator, same instrument, within a short time frame). It is typically expressed as the relative standard deviation (RSD). A low RSD value, generally below 15-20% for bioanalytical methods, indicates high precision. biorxiv.orgrestek.com
Stability testing evaluates the integrity of the analyte in a given matrix under different storage and handling conditions. This includes freeze-thaw stability, where samples are repeatedly frozen and thawed, and room temperature stability to simulate processing delays. nih.govdiva-portal.org Studies on FAMEs have shown that while they are generally stable during short-term storage at room temperature or through freeze-thaw cycles, proper storage at low temperatures (e.g., -80°C) is essential for long-term preservation. nih.govdiva-portal.orgnih.gov
The following table presents typical repeatability and stability data for FAME analysis.
| Parameter | Typical Finding | Significance |
|---|---|---|
| Repeatability (RSD%) | 2.2% - 6.8% | Demonstrates high precision of the analytical method for repeated measurements. mdpi.com |
| Freeze-Thaw Stability | Minimal degradation after one or more cycles. | Ensures sample integrity is maintained during handling and storage. nih.govdiva-portal.org |
| Room Temperature Stability | Stable for at least 6-24 hours. | Indicates that minor delays in sample processing before freezing are unlikely to affect results. nih.govnih.gov |
Chemometric and Statistical Analysis in Lipidomics Data
Lipidomics studies generate vast and complex datasets, often comprising hundreds of lipid species measured across numerous samples. Chemometrics and multivariate statistical methods are essential for extracting meaningful biological information from this data.
Principal Component Analysis (PCA) for Fatty Acid Profiling and Classification
Principal Component Analysis (PCA) is a powerful, unsupervised statistical technique widely used in lipidomics for data exploration, pattern recognition, and dimensionality reduction. scispace.com When applied to fatty acid profiles, PCA transforms the original set of correlated variables (the individual fatty acids) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the dataset.
By plotting the samples on a "scores plot" based on their PC values, researchers can visualize groupings, trends, and outliers. For example, samples from different biological groups (e.g., healthy vs. diseased, different species) might cluster separately, indicating distinct fatty acid profiles. frontiersin.orgresearchgate.net
Occurrence and Distribution in Diverse Biological Systems
Mammalian Systems
In mammals, Methyl 8,11,14-eicosatrienoate, or more commonly its corresponding fatty acid (Mead acid), is synthesized endogenously from oleic acid. gdx.netwikipedia.orgatamanchemicals.com Its levels are typically low but can increase significantly under conditions of essential fatty acid deficiency (EFAD). wikipedia.orgoregonstate.edu
Presence in Animal Tissues and Biological Fluids (e.g., rat liver, serum)
The compound is detectable in various mammalian tissues and fluids. Studies on rats have identified its presence in the liver and blood serum. nih.govsemanticscholar.org In rats fed a methionine and choline-deficient (MCD) diet, which induces hepatic steatosis, the levels of eicosatrienoic acid (C20:3) were found to be significantly higher in the liver compared to control rats. nih.gov Specifically, the relative abundance was 0.73 ± 0.05 in MCD rats versus 0.33 ± 0.04 in the control group. nih.gov
Similarly, analyses of blood components have confirmed its presence. While it may not always be detectable in all samples, it has been identified in human serum and plasma. mdpi.com In studies on rats subjected to a high-cholesterol diet, Methyl cis-8,11,14-eicosatrienoate was one of the fatty acids identified in serum metabolomic profiles. semanticscholar.org Its presence is also noted as a potential biomarker in the context of certain metabolic conditions. uu.nl
| Group | Relative Abundance (Mean ± SD) |
|---|---|
| Control Rats | 0.33 ± 0.04 |
| Methionine and Choline-Deficient (MCD) Rats | 0.73 ± 0.05 |
Dietary Influences on Endogenous Levels
The concentration of endogenous 8,11,14-eicosatrienoate is heavily influenced by diet, particularly the intake of essential fatty acids like linoleic acid. oregonstate.edunih.gov When the diet lacks sufficient omega-6 and omega-3 fatty acids, the body compensates by synthesizing Mead acid from oleic acid. wikipedia.orgatamanchemicals.com Consequently, elevated levels of Mead acid are considered a key indicator of essential fatty acid deficiency. wikipedia.orgoregonstate.edu
Research involving feeding rats diets with varying fatty acid compositions has demonstrated this relationship. In one study, rats were given a diet containing Mut 48 oil, a source rich in eicosatrienoic acid (ETrA). nih.gov This led to a substantial accumulation of ETrA in plasma triglycerides, cholesterol esters, and phospholipids (B1166683), with levels reaching up to 20% of total fatty acids. nih.gov The accumulation was also observed in the phospholipids of the liver and spleen. nih.gov The study further found that the incorporation of dietary ETrA was reduced when the diet had a higher content of linoleic acid, highlighting the competitive nature of fatty acid metabolism. nih.gov
Invertebrate Model Organisms (e.g., Caenorhabditis elegans)
The free-living nematode Caenorhabditis elegans is a well-established model organism for studying lipid metabolism. nih.govnih.gov Analysis of its fatty acid composition has identified Methyl all-Z-8,11,14-eicosatrienoate as one of the 28 fatty acids present in the organism. nih.gov In a detailed analysis using gas chromatography/accurate mass quadrupole time of flight mass spectrometry (GCMS-QTOF), this compound was quantified, showing a relative abundance of 4.03 ± 0.03. nih.gov The study highlighted that unsaturated fatty acids, including this trienoate, constitute about 65% of the total fatty acids in C. elegans. nih.govresearchgate.net The ability to synthesize monomethyl branched-chain fatty acids de novo has also been established in C. elegans. plos.org
| Compound Name | Retention Time (min) | Fatty Acid | Relative Abundance (Mean ± SD) |
|---|---|---|---|
| Methyl allZ-8,11,14-eicosatrienoate | 19.09 | 20:3 | 4.03 ± 0.03 |
Plant and Natural Product Sources
This compound has been identified in certain plant species.
Cocculus laurifolius DC: Indian scholars extracted and isolated 16 compounds from the leaves of Cocculus laurifolius, a plant used in traditional Zhuang medicine. cabidigitallibrary.org Among the identified compounds was this compound. cabidigitallibrary.org
Solanum villosum: Gas chromatography-mass spectrometry (GC-MS) analysis of an ethanol (B145695) leaf extract of Solanum villosum identified an isomer, Methyl 11,14,17-eicosatrienoate, as a major component, constituting 29.49% of the identified bioactive compounds. cabidigitallibrary.orgijpsr.comijpsr.com
Aquatic Organisms (e.g., seahorse species)
The fatty acid profiles of various aquatic organisms have been analyzed for their nutritional and biochemical composition. A comprehensive study of eight seahorse species using Gas Chromatography-Mass Spectrometry (GC-MS) identified Methyl cis-8,11,14-eicosatrienoate (also referred to as Bis-homo-γ-linolenic acid) as one of the 34 fatty acid methyl esters detected. nih.govresearchgate.net This indicates its presence within the lipid composition of these marine animals. nih.gov While fish can synthesize certain fatty acids, they are generally unable to produce omega-3 and omega-6 series fatty acids without a dietary precursor. fao.org High levels of 18-carbon omega-6 or omega-3 fatty acids in the diet tend to inhibit the metabolism of oleic acid (18:1ω9), the precursor to Mead acid. fao.org
Advanced Research Perspectives and Future Directions for Methyl 8,11,14 Eicosatrienoate
Elucidation of Novel Metabolic Intermediates and Uncharted Pathways
The metabolic journey of Methyl 8,11,14-eicosatrienoate, the methyl ester of dihomo-γ-linolenic acid (DGLA), is a focal point of ongoing research. While it is well-established that DGLA is a precursor to anti-inflammatory 1-series prostaglandins (B1171923) and the 15-lipoxygenase product 15-hydroxyeicosatrienoic acid (15-HETrE), the full spectrum of its metabolic fate is still being mapped. nih.govfrontiersin.org Future investigations are geared towards identifying novel, bioactive metabolites that may further explain its diverse physiological roles.
Recent studies have begun to uncover alternative metabolic routes. For instance, research in Caenorhabditis elegans has shown that cytochrome P450 enzymes can metabolize DGLA into a range of epoxy and hydroxy derivatives. science.gov Specifically, the CYP-33E2 enzyme in C. elegans produces 8,9- and 14,15-epoxyeicosadienoic acids from DGLA, which have been linked to germ cell abnormalities. science.gov These findings open up new avenues for exploring analogous pathways in mammalian systems and their potential implications in developmental biology and toxicology.
The following table summarizes the known and emerging metabolic pathways of DGLA, the free acid of this compound.
| Metabolic Pathway | Key Enzymes/Process | Resulting Metabolites | Potential Biological Significance |
| Cyclooxygenase (COX) Pathway | COX-1, COX-2 | Prostaglandin (B15479496) E1 (PGE1) | Anti-inflammatory, Vasodilation |
| Lipoxygenase (LOX) Pathway | 15-Lipoxygenase | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Anti-inflammatory |
| Cytochrome P450 (CYP) Pathway | CYP-33E2 (in C. elegans) | 8,9- and 14,15-epoxyeicosadienoic acids | Germ cell effects |
| Non-enzymatic Peroxidation | Free radical-mediated | Dihomo-phytoprostanes | Unknown, potential role in oxidative stress |
Deeper Molecular Exploration of Biological Roles in Specific Systems
The influence of this compound extends to the fundamental processes of cellular signaling, gene expression, and protein synthesis. A deeper understanding of these molecular interactions is crucial for elucidating its role in health and disease.
Investigation of Cellular Signaling Pathway Interactions
Dihomo-γ-linolenic acid and its metabolites are known to interact with various cellular signaling pathways. For example, DGLA has been shown to inhibit protein kinase C (PKC) activity in T-lymphocytes. researchgate.net The anti-inflammatory effects of DGLA are also attributed to its ability to compete with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from AA. frontiersin.org
Future research will likely focus on dissecting the precise mechanisms by which DGLA and its derivatives modulate key signaling cascades. This includes investigating their effects on receptor binding, second messenger systems, and the phosphorylation status of downstream signaling proteins. The interaction of DGLA metabolites with G-protein-coupled receptors (GPCRs) is an area of particular interest, as these receptors are critical in mediating inflammatory responses. taylorandfrancis.com
Analysis of Gene Expression and Proteomic Modulations
The impact of this compound on the cellular landscape is also evident at the level of gene expression and protein profiles. Fatty acids are known to regulate gene expression, which in turn affects a multitude of cellular processes including fatty acid synthesis, lipoprotein metabolism, and inflammation. mdpi.com
Studies have shown that DGLA can modulate the expression of genes involved in inflammation. For example, it can influence the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages. researchgate.net In the context of cancer, DGLA has been shown to alter the protein composition of colorectal cancer cells, suggesting a role in modulating cancer cell proteomes. nih.gov
Advanced proteomic and transcriptomic analyses will be instrumental in creating a comprehensive map of the genes and proteins that are regulated by this compound. This will provide a more holistic view of its mechanism of action and may reveal novel therapeutic targets.
Development of Innovative Analytical Techniques for Precise Quantification and Isomer Differentiation
The accurate quantification and structural elucidation of this compound and its isomers are paramount for advancing research in this field. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) are the cornerstone techniques for fatty acid methyl ester (FAME) analysis. ijmm.irresearchgate.netsemanticscholar.org
A significant challenge in FAME analysis is the separation and differentiation of positional and geometric isomers. The development of highly polar capillary GC columns, such as those with biscyanopropyl or ionic liquid-based stationary phases, has greatly improved the resolution of these isomers. db-thueringen.deun.org For instance, the elution order of cis and trans isomers can differ depending on the column chemistry, providing a tool for their identification. db-thueringen.de
Future advancements in analytical techniques will likely focus on enhancing sensitivity, specificity, and throughput. The use of tandem mass spectrometry (MS/MS) with techniques like solvent-mediated chemical ionization can provide detailed structural information, including the location of double bonds within the fatty acid chain, without the need for extensive derivatization. High-resolution mass spectrometry is also crucial for confirming the elemental composition of identified metabolites.
The table below highlights some of the key analytical methods used for the analysis of this compound.
| Analytical Technique | Primary Application | Key Advantages | Reference |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantification of FAMEs | Robust, quantitative | ijmm.ir |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of FAMEs | Provides structural information | |
| High-Polarity Capillary GC | Separation of cis/trans isomers | Improved resolution of isomers | db-thueringen.de |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation (e.g., double bond localization) | Detailed structural information |
Role in Inter-Organismal Interactions and Ecological Contexts
The influence of this compound extends beyond individual organisms and into the realm of ecological interactions. Emerging research suggests that this compound and its parent fatty acid, DGLA, play roles in the communication and interactions between different species.
DGLA has demonstrated antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests a potential defensive role for organisms that produce DGLA. Bioinformatic analyses have identified interactions between DGLA and various virulence factors in bacteria, indicating a mechanism for its antibacterial action.
In the context of plant-insect interactions, fatty acids and their derivatives, known as oxylipins, act as signaling molecules. While linoleic acid is a known precursor for important eicosanoids in insects, the specific roles of DGLA in these complex interactions are still being elucidated. For some insects, the ability to metabolize dietary fatty acids is crucial for development and reproduction.
The marine environment is a rich source of long-chain polyunsaturated fatty acids, including the precursors to DGLA. The production and transfer of these fatty acids through marine food webs are critical for the health of marine ecosystems. The microalga Lobosphaera incisa and its mutants are being explored as a potential source for the large-scale production of DGLA, which could have implications for both human nutrition and aquaculture. db-thueringen.de
Bridging Basic Science with Translational Research Opportunities (e.g., enhanced biomarker discovery for disease mechanisms)
A key future direction for research on this compound is to translate fundamental scientific discoveries into clinical applications, particularly in the area of biomarker discovery. Metabolomics, the comprehensive analysis of metabolites in a biological system, has identified this compound as a potential biomarker in various disease states.
For instance, a panel of biomarkers including this compound has shown promise in predicting the response of type 2 diabetes patients to certain medications, paving the way for personalized medicine approaches. Altered levels of DGLA have also been observed in inflammatory conditions such as atopic dermatitis and in cardiovascular disease, suggesting its potential as a marker for disease presence or severity. nih.govijmm.ir
The table below summarizes some of the potential translational applications of this compound as a biomarker.
| Disease/Condition | Potential Biomarker Application | Key Findings | Reference |
| Type 2 Diabetes | Predicting treatment response | Part of a biomarker panel for gliclazide (B1671584) suitability. | |
| Atopic Dermatitis | Disease marker | Abnormally low blood levels of DGLA observed in patients. | ijmm.ir |
| Cardiovascular Disease | Disease marker | Reduced levels associated with atherosclerosis in some studies. | nih.gov |
| Leishmaniasis | Resistance marker | Differences in fatty acid profiles, including a related eicosatrienoate, observed between drug-sensitive and resistant parasite isolates. | researchgate.net |
Further research is needed to validate these findings in larger clinical cohorts and to explore the utility of this compound as a biomarker for other diseases. This will require a multidisciplinary approach, combining basic science, analytical chemistry, and clinical research to bridge the gap between the laboratory and the clinic.
Q & A
Q. 1.1. How can Methyl 8,11,14-eicosatrienoate be identified and quantified in complex lipid mixtures?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., ULBON HR-SS-10 or equivalent) to resolve positional and geometric isomers. Calibrate with certified reference standards (e.g., cis-8,11,14-eicosatrienoate methyl ester, CAS 21061-10-9) and validate retention indices against known fatty acid methyl ester (FAME) mixtures . For quantification, employ internal standards like deuterated analogs (e.g., ethyl 8,11,14-eicosatrienoate-d4) to correct for matrix effects .
Q. 1.2. What is the metabolic relevance of this compound in mammalian systems?
Methodological Answer: This compound is a derivative of homo-γ-linolenic acid (C20:3n6) and serves as a precursor for bioactive eicosanoids. Investigate its role in 15-lipoxygenase (15-LOX) pathways by analyzing its epoxy/hydroxy derivatives (e.g., methyl 14(S),15(S)-epoxy-11(R,S)-hydroxy derivatives) in cell or tissue homogenates using reverse-phase HPLC with UV/Vis detection at 235 nm (for conjugated dienes) .
Q. 1.3. What safety protocols are essential when handling this compound?
Methodological Answer: Despite its low acute toxicity, use fume hoods for hexane-based solutions and store at −20°C to prevent autoxidation. Avoid aquatic release due to chronic toxicity (EC50 < 1 mg/L for aquatic organisms) .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in reported biological activities of this compound?
Methodological Answer: Discrepancies often arise from stereochemical variations (e.g., cis vs. trans configurations) or metabolite stability. Address this by:
Q. 2.2. What experimental designs are optimal for studying its role in type 2 diabetes mellitus (T2DM) metabolomics?
Methodological Answer: In T2DM models, combine targeted lipidomics (focusing on n-6 polyunsaturated fatty acids) with untargeted metabolomics. Use gliclazide-treated cohorts to observe interactions with glucose-lowering drugs, as this compound is linked to altered BCAA (branched-chain amino acid) metabolism . Apply multivariate statistics (e.g., PCA or OPLS-DA) to distinguish drug-induced vs. disease-related metabolic shifts .
Q. 2.3. How does stereochemistry influence its bioactivity in inflammatory pathways?
Methodological Answer: Compare the anti-inflammatory effects of cis-8,11,14 vs. trans isomers using molecular docking and dynamics simulations. For example, 8,11,14-docosatrienoic acid methyl ester (a structural analog) binds to ALOX5 with higher affinity than other isoforms, reducing leukotriene synthesis in MDD models . Validate via in vitro 15-LOX inhibition assays with recombinant enzymes .
Q. 2.4. What advanced techniques improve isomer resolution in GC-MS analysis?
Methodological Answer: Use ionic liquid capillary columns (e.g., SLB-IL111) to separate cis/trans and positional isomers. Optimize temperature gradients: start at 50°C (hold 2 min), ramp at 3°C/min to 240°C. Confirm identities with hydrogenation (converting unsaturated FAMEs to saturated analogs) and compare retention shifts .
Q. 2.5. How can stable isotope-labeled analogs be synthesized for tracer studies?
Methodological Answer: Synthesize deuterated this compound via Grignard coupling of 2,5-undecadiyn-1-ol-d4 with 8-nonynoic acid, followed by Lindlar hydrogenation and esterification. Confirm isotopic purity (>98%) via high-resolution MS and NMR .
Data Interpretation and Contradictions
Q. 3.1. Why do some studies report conflicting roles of this compound in lipid peroxidation?
Analysis: Variability stems from experimental conditions (e.g., oxygen tension, antioxidant presence). In hypoxia, it acts as a pro-oxidant via 15-LOX-mediated peroxidation, whereas in normoxia, it may inhibit ROS through competitive binding to LOX active sites . Always include redox status metadata in publications.
Q. 3.2. How to address batch-to-batch variability in commercial reference standards?
Analysis: Source certified reference materials (CRMs) compliant with ISO 17034 (e.g., mixtures from ISO Guide 31-aligned providers). Cross-validate purity via orthogonal methods: GC-MS for volatile derivatives, NMR for structural confirmation, and LC-APCI-MS for oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
